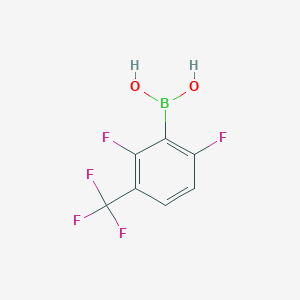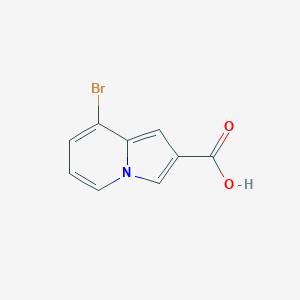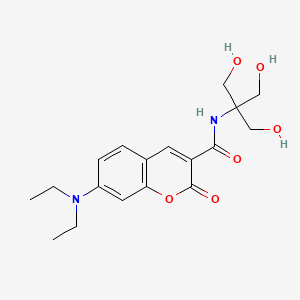
AGD
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AGD, or Automated Gel Dispensing, is an innovative technology that has revolutionized the way scientists conduct experiments in the laboratory. AGD systems enable researchers to quickly and accurately dispense gels of different types and sizes into a variety of applications, including DNA sequencing, protein analysis, and other life science research. The technology is based on a combination of automation, robotics, and software, which allow for precise, repeatable, and reliable gel dispensing. AGD systems are used in a wide range of laboratories, from academic and industrial to clinical and biotechnology.
Aplicaciones Científicas De Investigación
Multi-Stimuli Responsive Fluorescent Materials
This compound has been used in the development of multi-stimuli responsive fluorescent materials . These materials have vast applications in the fields of chemistry, physics, and material science. The compound shows aggregation-induced emission, acidochromism, and mechanochromic luminescent features along with unique methanol responsiveness .
Information Protection
The compound has been used in information protection applications . A write-erase-write fluorescent platform was executed using the acidochromic feature of the compound .
Reversible Photochromic Features
The compound has been used to exhibit reversible photochromic behavior . The compound ensemble was found to change color from yellow to pink in the solution state upon irradiation with 365 nm UV light through an intramolecular ring opening and closing mechanism .
Fluorescence Sensing of Superoxide Anion
The compound has been used in the fluorescence sensing of superoxide anion . The aromatisation of the compound provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution .
Propiedades
IUPAC Name |
7-(diethylamino)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-3-20(4-2)13-6-5-12-7-14(17(25)26-15(12)8-13)16(24)19-18(9-21,10-22)11-23/h5-8,21-23H,3-4,9-11H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMFXQGOHXJXGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NC(CO)(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(diethylamino)-N-(1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl)-2-oxo-2H-chromene-3-carboxamide | |
Q & A
Q1: What is anogenital distance (AGD)?
A: Anogenital distance (AGD) is the distance between the anus and the genitals. In males, it is typically measured from the center of the anus to the posterior base of the scrotum (anoscrotal distance, AGDas) or to the tip of the penis (anopenile distance, AGDap). [, , , ] In females, it is measured from the center of the anus to the posterior fourchette (anofourchette distance, AGDaf) or to the clitoris (anoclitoral distance, AGDac). [, , , ]
Q2: Why is AGD considered a potential biomarker for reproductive health?
A: AGD is considered a sensitive biomarker of androgen exposure during early fetal development, specifically during the masculinization programming window (MPW). [, ] Animal studies have shown that disruptions in androgen action during this critical period can lead to alterations in AGD, which can be associated with various reproductive health outcomes later in life. [, , , , ]
Q3: How does AGD differ between males and females?
A: AGD is sexually dimorphic, meaning it differs between males and females. Males typically have a longer AGD than females, reflecting the influence of androgens on male genital development. This difference is evident as early as the second trimester of fetal development. [, ]
Q4: Is AGD associated with hypospadias?
A: Yes, research suggests that pre-pubertal boys with hypospadias have a shorter AGD than boys with normal genitalia. Furthermore, the severity of hypospadias appears to correlate with the reduction in AGD. [] This finding supports the hypothesis that both hypospadias and altered AGD may share a common origin related to androgen disruption during fetal development.
Q5: What is the relationship between AGD and cryptorchidism in human newborns?
A: Studies have found that AGD is significantly shorter in newborn males with undescended testis (UDT), also known as cryptorchidism, compared to those with descended testes. [] This finding suggests that both conditions may be linked to disruptions in androgen action during the MPW.
Q6: How does AGD relate to polycystic ovary syndrome (PCOS) in women?
A: Research has shown an association between longer AGD and the presence of PCOS in women. [, ] This finding lends support to the hypothesis that PCOS may have a fetal origin, potentially influenced by prenatal exposure to androgens.
Q7: Are there any genetic factors associated with AGD?
A: Studies in dairy cattle have identified a moderate heritability for AGD, suggesting a genetic component to the trait. [, ] Genome-wide association studies have identified several single nucleotide polymorphisms (SNPs) associated with AGD, but further research is needed to elucidate the specific genes and mechanisms involved. []
Q8: What are the limitations of using AGD as a biomarker?
A8: While AGD holds promise as a biomarker, there are limitations to consider.
- Measurement Variability: AGD measurements can vary depending on the method used, the experience of the examiner, and the age of the individual being measured. [, ]
- Influence of Other Factors: Factors beyond prenatal androgen exposure, such as maternal health and environmental exposures, could also influence AGD. [, , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

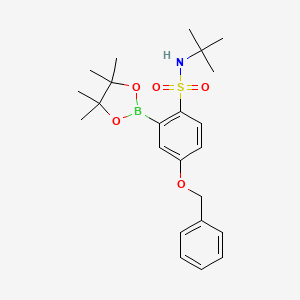
![2,6-Bis-[1-(2,6-diethylphenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6309010.png)

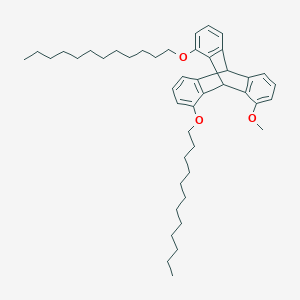

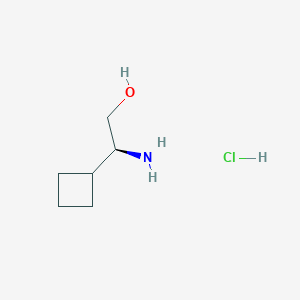
![(2R,3S)-(-)-3,4-Dihydro-3-(i-propyl)-2-phenyl-2H-pyrimido[2,1-b]benzothiazole, min. 98% HyperBTM](/img/structure/B6309048.png)
![(7S)-6-tert-Butoxycarbonyl-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B6309051.png)
![(5-Aza-spiro[2.4]hept-7-yl)-carbamic acid t-butyl ester hydrochloride](/img/structure/B6309060.png)
![1,2-Dihydrobenzo[c]azepin-3-one](/img/structure/B6309066.png)
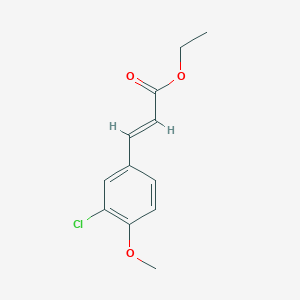
![5-Bromo-7-fluoro-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B6309078.png)
